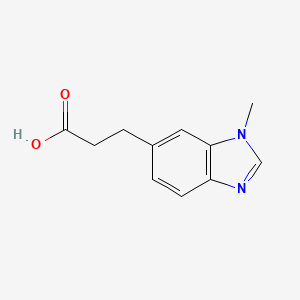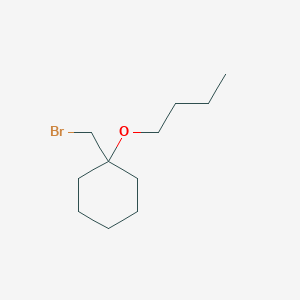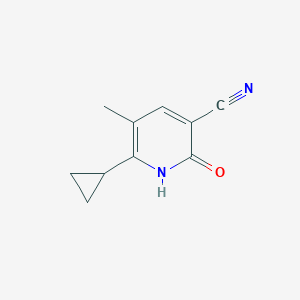
2-(4-bromophenyl)-4-methylPyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-4-methylPyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a bromine atom on the phenyl ring and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-methylPyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpyridine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-methylpyridine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-4-methylPyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or ethanol, and temperatures ranging from 0°C to room temperature.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
科学的研究の応用
2-(4-bromophenyl)-4-methylPyridine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in biological studies to investigate its effects on various biological pathways and targets.
Material Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Agrochemicals: Used in the synthesis of agrochemical compounds for pest control and crop protection.
作用機序
The mechanism of action of 2-(4-bromophenyl)-4-methylPyridine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring and the methyl group on the pyridine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-4-methylPyridine: Similar structure with a chlorine atom instead of a bromine atom.
2-(4-fluorophenyl)-4-methylPyridine: Similar structure with a fluorine atom instead of a bromine atom.
2-(4-iodophenyl)-4-methylPyridine: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
2-(4-bromophenyl)-4-methylPyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for different applications. Additionally, the combination of the bromine atom and the methyl group on the pyridine ring enhances its binding affinity and biological activity compared to other similar compounds.
特性
分子式 |
C12H10BrN |
|---|---|
分子量 |
248.12 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H10BrN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 |
InChIキー |
DEGAQWXCUKVJBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)


![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)






